Physicochemical Properties and Applications of 3-Azabicyclo[3.2.1]octan-8-ylmethanol in Drug Discovery
Physicochemical Properties and Applications of 3-Azabicyclo[3.2.1]octan-8-ylmethanol in Drug Discovery
Introduction
The development of site-specific therapeutics for monoamine transporter modulation has heavily relied on structurally rigid bicyclic scaffolds. Among these, the "isotropane" system—specifically 3-azabicyclo[3.2.1]octane—has emerged as a highly versatile pharmacophore ()[1]. Unlike classical tropanes (e.g., cocaine), isotropanes shift the two-carbon bridge, fundamentally altering the molecule's spatial topology and removing the metabolically labile ester linkage[1]. This technical guide provides an in-depth analysis of 3-Azabicyclo[3.2.1]octan-8-ylmethanol (CAS: 920016-99-5 for the free base, 1427416-73-6 for the hydrochloride salt)[2], detailing its physicochemical profile, synthetic methodology, and integration into high-throughput pharmacological workflows.
Physicochemical Profiling and BBB Permeability
For neurotherapeutics targeting the central nervous system (CNS), the physicochemical properties of the lead scaffold dictate blood-brain barrier (BBB) penetration. 3-Azabicyclo[3.2.1]octan-8-ylmethanol possesses a highly favorable profile for CNS applications. The presence of the 8-hydroxymethyl group provides a crucial hydrogen bond donor/acceptor site for target interaction without excessively inflating the Topological Polar Surface Area (TPSA) ()[3].
Table 1: Physicochemical Properties of 3-Azabicyclo[3.2.1]octan-8-ylmethanol
| Property | Value | Clinical/Pharmacological Significance |
| CAS Number | 920016-99-5 (Base) / 1427416-73-6 (HCl)[2][4] | Unique identifier for procurement and database tracking. |
| Molecular Formula | C8H15NO (Base) / C8H16ClNO (HCl)[3] | Low molecular weight (<200 Da) ensures high ligand efficiency. |
| Molecular Weight | 141.21 g/mol (Base) / 177.67 g/mol (HCl)[3] | Well below the Lipinski limit of 500 Da, ideal for BBB diffusion. |
| TPSA | 32.3 Ų[5] | Optimal for CNS drugs (typically < 90 Ų required for BBB crossing). |
| H-Bond Donors/Acceptors | 2 / 2[3][5] | Facilitates specific interactions with monoamine transporter residues. |
| Rotatable Bonds | 1[3][5] | High structural rigidity minimizes entropic penalty upon target binding. |
Synthetic Methodology: The Isotropane Scaffold
Synthesizing 3-azabicyclo[3.2.1]octanes requires precise control over the bicyclic ring formation. The most robust method utilizes a modified double Mannich condensation ()[1][6].
Causality in Reagent Selection
In the primary Mannich condensation, benzylamine is strictly preferred over methylamine. Attempts to use methylamine directly often fail to yield isolable quantities of the N-methyl bicyclic ketone due to unfavorable reaction kinetics and the high water solubility of the intermediate[6]. Benzylamine provides a lipophilic handle that drives the product out of the aqueous phase and allows for orthogonal deprotection (hydrogenolysis) later in the sequence.
Step-by-Step Protocol: Synthesis of 3-Azabicyclo[3.2.1]octan-8-ylmethanol
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Mannich Condensation (Core Formation):
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Procedure: Dissolve cyclopentanone (1.0 eq) and benzylamine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add paraformaldehyde (2.2 eq) and adjust the pH to 3.0–4.0 using concentrated HCl. Reflux the mixture for 18 hours.
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Validation: Monitor via TLC/LC-MS. The reaction is complete when the cyclopentanone is consumed. Extract with dichloromethane to isolate N-benzyl-3-azabicyclo[3.2.1]octan-8-one[6].
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C-8 Homologation (Wittig Olefination):
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Procedure: Treat the isolated ketone with methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and potassium tert-butoxide in anhydrous THF at 0°C). Stir for 4 hours at room temperature.
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Validation: The disappearance of the carbonyl stretch (~1710 cm⁻¹) in FTIR confirms the formation of the exocyclic alkene.
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Hydroboration-Oxidation (Hydroxymethylation):
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Procedure: Cool the alkene solution to 0°C and add BH₃·THF complex dropwise. After 2 hours, carefully quench with 3M NaOH and 30% H₂O₂. Extract the resulting N-benzyl-3-azabicyclo[3.2.1]octan-8-ylmethanol.
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Deprotection (Hydrogenolysis):
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Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
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Causality: Catalytic hydrogenolysis is chosen over acidic cleavage to prevent the elimination or rearrangement of the primary alcohol under harsh conditions.
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Validation: Filter through Celite to remove the catalyst. Evaporate the solvent to yield the free base. To form the HCl salt (CAS 1427416-73-6), dissolve in diethyl ether and bubble anhydrous HCl gas until precipitation ceases.
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Synthetic logic for 3-Azabicyclo[3.2.1]octan-8-ylmethanol via Mannich condensation.
Pharmacological Relevance: Monoamine Transporter Assays
Isotropanes are highly valued for their ability to inhibit the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[1][6]. The 8-hydroxymethyl group serves as a versatile attachment point for further derivatization (e.g., esterification, etherification, or fluorination) to map the steric bulk tolerance of the DAT binding pocket.
To validate the biological activity of derivatives synthesized from 3-Azabicyclo[3.2.1]octan-8-ylmethanol, a self-validating radioligand displacement assay is employed.
Self-Validating Assay Protocol: [³H]WIN 35,428 Displacement at DAT
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Membrane Preparation: Homogenize rat striatum in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 30,000 × g for 20 min to pellet the synaptosomal membranes.
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Incubation: In a 96-well plate, combine 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM), 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), and 150 µL of the membrane suspension.
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Internal Controls (Self-Validation):
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Total Binding (TB): Use buffer instead of the test compound.
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Non-Specific Binding (NSB): Include 10 µM indatraline or cocaine to completely saturate specific DAT sites. Specific binding is calculated as TB - NSB.
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Filtration & Detection: Terminate the reaction after 2 hours at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.
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Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression.
Radioligand displacement assay workflow for DAT binding affinity.
Conclusion
3-Azabicyclo[3.2.1]octan-8-ylmethanol represents a critical node in the synthesis of neuroactive isotropanes. Its rigid bicyclic structure, combined with a highly tunable 8-hydroxymethyl handle and favorable BBB-penetrant physicochemical properties, makes it an indispensable scaffold for researchers developing next-generation monoamine transporter modulators.
References
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Kim, D. I., Schweri, M. M., & Deutsch, H. M. (2003). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Journal of Medicinal Chemistry, 46(8), 1456-1464.[Link]
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